Normirtazapine

Pharmacodynamics Metabolite Activity Receptor Binding

Certified Normirtazapine (N-desmethylmirtazapine) reference standard. Distinct from parent mirtazapine, it exhibits ~3-4-fold lower activity and unique CNS penetration (CSF/serum ratio 1.05). Essential for LC-MS/MS assay calibration in therapeutic drug monitoring, forensic toxicology, and pharmaceutical impurity profiling as EP Impurity D/USP Related Compound A. Ensure analytical accuracy and regulatory compliance.

Molecular Formula C16H17N3
Molecular Weight 251.33 g/mol
CAS No. 61337-68-6
Cat. No. B1679964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNormirtazapine
CAS61337-68-6
SynonymsNormirtazapine;  J1.061.658A;  ORG-3838;  ORG 3838;  ORG3838;  N-Desmethylmirtazapine;  N-Demethylmirtazapine;  Desmethyl mirtazapine;  Desmethylmirtazapine; 
Molecular FormulaC16H17N3
Molecular Weight251.33 g/mol
Structural Identifiers
SMILESC1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4
InChIInChI=1S/C16H17N3/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19/h1-7,15,17H,8-11H2
InChIKeyFGLAMNFOHWVQOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Normirtazapine (CAS 61337-68-6) for Analytical Reference and Metabolite Research: A Rapid Procurement Guide


Normirtazapine, also known as N-desmethylmirtazapine, is the primary pharmacologically active N-demethylated metabolite of the tetracyclic antidepressant mirtazapine (Remeron) [1]. It belongs to the class of noradrenergic and specific serotonergic antidepressants (NaSSAs) and retains alpha-2 adrenergic antagonist, H1-receptor antagonist, and serotonergic antagonist activities . Normirtazapine is widely utilized as a certified reference standard in therapeutic drug monitoring, forensic toxicology, and pharmaceutical quality control due to its accumulation with chronic mirtazapine treatment and its relevance in assessing treatment compliance [2].

Procurement Alert: Why Substituting Normirtazapine with Mirtazapine or Other Antidepressant Metabolites Compromises Research and Regulatory Precision


Normirtazapine cannot be interchanged with its parent compound mirtazapine or other antidepressant metabolites due to its distinct pharmacodynamic and pharmacokinetic profile. While mirtazapine possesses potent alpha-2 adrenergic and histamine H1 receptor antagonism, normirtazapine exhibits approximately 3- to 4-fold lower overall pharmacological activity [1]. Furthermore, normirtazapine demonstrates a unique central nervous system penetration profile with a mean unbound CSF/serum ratio of 1.05 [2], and its relative abundance in patient serum is a key predictor of adverse effects—patients with a normirtazapine-to-mirtazapine ratio below 0.4 experience significantly more side effects (P < 0.05) [3]. These quantitative distinctions necessitate the use of certified normirtazapine reference materials for accurate analytical method development, therapeutic drug monitoring, and forensic investigations.

Normirtazapine (CAS 61337-68-6) Quantitative Differentiation: Head-to-Head Data for Informed Procurement Decisions


Overall Pharmacological Potency: Normirtazapine is 3- to 4-Fold Less Active Than Parent Mirtazapine

In a comprehensive review of active antidepressant metabolites, López-Muñoz and Álamo (2013) explicitly state that the demethylated metabolite normirtazapine, while pharmacologically active, is 'three to four times less active than mirtazapine' [1]. This quantitative attenuation is a critical differentiator for researchers expecting equivalent receptor occupancy or downstream signaling effects from the metabolite.

Pharmacodynamics Metabolite Activity Receptor Binding

CNS Bioavailability: Normirtazapine Demonstrates High CSF Penetration with Unbound CSF/Serum Ratio of 1.05

In an observational study of 16 patients treated with 7.5–60 mg/day mirtazapine, Paulzen et al. (2015) measured the distribution of mirtazapine and normirtazapine in serum and cerebrospinal fluid (CSF). After correcting for plasma protein binding, the mean CSF/serum ratio for unbound normirtazapine was 1.05 (SD = 0.72, range 0.56–3.19) [1]. This indicates that unbound normirtazapine achieves equal or greater concentrations in the CSF relative to serum, underscoring its significant brain penetration capability.

Pharmacokinetics Blood-Brain Barrier CSF Penetration

Clinical Tolerability: Normirtazapine/Mirtazapine Ratio <0.4 Predicts Significantly Increased Side Effects

In a clinical therapeutic drug monitoring study of 100 patients, Shams et al. (2004) found that patients with a serum N-desmethylmirtazapine (normirtazapine) to mirtazapine ratio of less than 0.4 experienced significantly more side effects (P < 0.05) compared to those with higher ratios [1]. This threshold provides a quantifiable clinical differentiator for the metabolite's contribution to treatment tolerability.

Therapeutic Drug Monitoring Metabolite Ratio Side Effect Prediction

Plasma Half-Life: Normirtazapine Exhibits a 16.4-Hour Half-Life, Contrasting with Parent Mirtazapine's 20–40 Hours

Pharmacokinetic data from Labor Berlin's therapeutic drug monitoring service indicates that normirtazapine has a plasma half-life of 16.4 hours [1]. This is in contrast to the parent compound mirtazapine, which has an overall elimination half-life of 20–40 hours [2]. The shorter half-life of the metabolite may influence its accumulation profile and steady-state concentrations.

Pharmacokinetics Half-Life Metabolite Accumulation

Analytical Method Validation: Normirtazapine Serves as a Certified Impurity and Metabolite Reference Standard

Normirtazapine is officially designated as Mirtazapine EP Impurity D and USP Mirtazapine Related Compound A. It is supplied with detailed characterization data compliant with European Pharmacopoeia and United States Pharmacopeia guidelines [1]. This certification supports its use in analytical method development, method validation (AMV), quality control (QC) for Abbreviated New Drug Applications (ANDA), and commercial production of mirtazapine.

Analytical Chemistry Method Validation Quality Control

Top Application Scenarios for Normirtazapine (CAS 61337-68-6) Based on Quantitative Differentiation Evidence


Therapeutic Drug Monitoring (TDM) and Pharmacokinetic Modeling of Mirtazapine

Given that normirtazapine accounts for 5-10% of total mirtazapine activity [1] and its serum ratio relative to parent drug predicts adverse effect risk (P < 0.05) [2], certified normirtazapine reference standards are indispensable for calibrating LC-MS/MS and HPLC-fluorescence assays used in TDM. The 16.4-hour half-life [3] further informs sampling schedules and accumulation modeling.

CNS Bioavailability and Neuropharmacology Research

The observed mean unbound CSF/serum ratio of 1.05 for normirtazapine [4] makes it a valuable analyte for studies investigating antidepressant brain penetration, central receptor occupancy, and neuropharmacodynamic modeling. This property supports its use as a probe in comparative blood-brain barrier permeability assessments.

Pharmaceutical Quality Control and ANDA Submission Support

As the official EP Impurity D and USP Related Compound A for mirtazapine, normirtazapine reference material is required for analytical method validation, impurity profiling, and stability studies in generic drug development. Its use ensures compliance with regulatory specifications for mirtazapine active pharmaceutical ingredient and finished dosage forms [5].

Forensic Toxicology and Postmortem Analysis

Normirtazapine's accumulation with chronic mirtazapine treatment [1] and its presence in plasma, serum, and CSF make it a key analyte in forensic investigations. Quantitative normirtazapine assays aid in distinguishing acute mirtazapine poisoning from therapeutic use and in assessing treatment compliance in medicolegal cases [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Normirtazapine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.